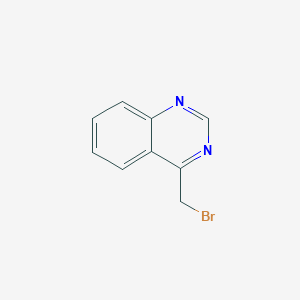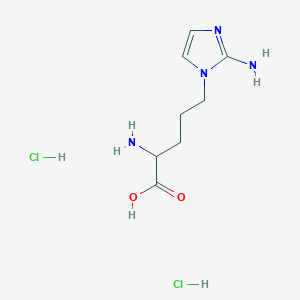
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride (MPCP) is a novel small molecule that has recently emerged as a promising tool for use in a variety of scientific research applications. MPCP has a wide range of potential uses, including biochemistry and physiology research, drug discovery and development, and laboratory experiments.
Mécanisme D'action
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a small molecule that acts as an agonist of the G-protein coupled receptor (GPCR) family. When 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride binds to a GPCR, it acts as a signal transduction molecule that activates the GPCR, which in turn triggers a cascade of biochemical and physiological changes within the cell.
Biochemical and Physiological Effects
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects, including the activation of various GPCRs, the stimulation of cell growth and differentiation, the modulation of gene expression, and the regulation of metabolic pathways. In addition, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has several advantages for use in laboratory experiments, including its small size, low cost, and ease of synthesis. However, there are also some limitations to its use, such as its limited solubility in water and its potential for toxicity.
Orientations Futures
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of potential future applications, including the development of novel therapeutics, the study of cellular signaling pathways, and the development of new laboratory techniques. In addition, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride could be used to study the effects of various hormones and other biochemical agents on cellular processes, as well as to develop new methods for drug delivery. Finally, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride could be used to study the effects of various environmental toxins and pollutants on cellular processes.
Méthodes De Synthèse
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be synthesized via a variety of methods, including a novel one-pot synthesis. This method involves the reaction of 1-chloro-2-methanesulfonylpyrimidine and cyclopropan-1-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for 4 hours, and the product is then purified by column chromatography.
Applications De Recherche Scientifique
1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology research, and laboratory experiments. In drug discovery and development, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to identify novel small molecules that may act as potential therapeutic agents. In biochemistry and physiology research, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to study the effects of various hormones and other biochemical agents on cellular processes. In laboratory experiments, 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has been used to study the effects of various chemical agents on cellular processes.
Propriétés
IUPAC Name |
1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSICOGHHRJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)






